![molecular formula C9H8FIO2 B3043182 Ethyl 2-fluoro-5-iodobenzoate CAS No. 773136-66-6](/img/structure/B3043182.png)
Ethyl 2-fluoro-5-iodobenzoate
Overview
Description
Ethyl 2-fluoro-5-iodobenzoate is a light yellow to yellow liquid . It is an ester, specifically an ethyl ester, of 2-fluoro-5-iodobenzoic acid . It is used in organic synthesis and pharmaceutical research as a building block for the production of various pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular formula of Ethyl 2-fluoro-5-iodobenzoate is C9H8FIO2 . The InChI code is 1S/C9H8FIO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-fluoro-5-iodobenzoate has a molecular weight of 294.06 . It is a light yellow to yellow liquid at room temperature .Scientific Research Applications
Synthesis and Pharmaceutical Research
Ethyl 2-fluoro-5-iodobenzoate serves as a key intermediate in the synthesis of various compounds with potential therapeutic applications. For example, it has been used in the synthesis of amino acid ester derivatives containing 5-fluorouracil, showing antitumor activity against leukemia HL-60 and liver cancer BEL-7402 (Xiong et al., 2009). Additionally, this compound plays a role in the preparation of radiopaque compounds, which exhibit anesthetic, hypnotic, and analgesic effects and are relatively non-toxic (Mittelstaedt & Jenkins, 1950).
Crystallography and Material Science
Ethyl 2-fluoro-5-iodobenzoate and its derivatives are also explored in the field of crystallography. For instance, the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, synthesized from a compound similar to ethyl 2-fluoro-5-iodobenzoate, was studied to understand its crystallization properties and the role of hydrogen bonds in its crystal packing (Yeong et al., 2018).
Chemical Analysis and Methodology
In chemical analysis, derivatives of ethyl 2-fluoro-5-iodobenzoate have been used as intermediates in the synthesis of complex molecules. For example, the synthesis of 2-fluoro-6-iodobenzoic acid, a related compound, demonstrated advantages in terms of low production costs and mild reaction conditions, making it suitable for commercial-scale production (Zhao Haoyu et al., 2010).
Photobiological Sciences
In the realm of photobiological sciences, compounds similar to ethyl 2-fluoro-5-iodobenzoate are used to study chemiluminescence. The study of ethyl (5-fluoro-2-oxo-2,3-dihydrobenzofuran-3-yl) carbamate, which shares structural similarities, has provided insights into the chemiluminescent reaction mechanism and the existence of intermediates like 1,2-dioxetanone (Ciscato et al., 2014).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-fluoro-5-iodobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRYAGFJSZGCAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00998559 | |
Record name | Ethyl 2-fluoro-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00998559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-fluoro-5-iodobenzoate | |
CAS RN |
773136-66-6 | |
Record name | Ethyl 2-fluoro-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00998559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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